molecular formula C15H22N2O2 B6062900 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide

Cat. No. B6062900
M. Wt: 262.35 g/mol
InChI Key: BFLQSGFDRBMLDO-UHFFFAOYSA-N
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Description

Dibutylone was first synthesized in the late 2000s as a replacement for other cathinone compounds that were becoming increasingly regulated. It is a white crystalline powder that is usually ingested orally, snorted, or injected. Dibutylone has been known to produce effects similar to other stimulant drugs such as MDMA and cocaine.

Mechanism of Action

Dibutylone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters. This leads to an increase in their levels in the brain, which produces the psychoactive effects of the drug.
Biochemical and physiological effects:
Dibutylone has been shown to produce effects similar to other stimulant drugs such as MDMA and cocaine. These effects include feelings of euphoria, increased energy, and heightened sensory perception. Dibutylone has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

Dibutylone has been used in scientific research as a tool to study the effects of cathinone compounds on the human body. Its advantages include its ability to produce effects similar to other stimulant drugs such as MDMA and cocaine, which allows researchers to study the mechanisms of action of cathinone compounds and their effects on neurotransmitter systems in the brain. However, its limitations include its potential for abuse and its lack of long-term safety data.

Future Directions

There are several future directions for research on dibutylone and other cathinone compounds. One direction is to study the long-term effects of these drugs on the brain and body. Another direction is to investigate the potential therapeutic uses of cathinone compounds, such as their use in the treatment of depression and anxiety disorders. Additionally, researchers may explore the development of new cathinone compounds with improved safety profiles and therapeutic potential.

Synthesis Methods

Dibutylone can be synthesized using a variety of methods, including the reaction of 1-(4-bromophenyl)propan-2-one with dimethylamine and sodium borohydride. Another method involves the reaction of 1-(4-chlorophenyl)propan-2-one with 3,4-methylenedioxyphenylpropan-2-one and sodium borohydride.

Scientific Research Applications

Dibutylone has been used in scientific research to study the effects of cathinone compounds on the human body. It has been shown to produce effects similar to other stimulant drugs such as MDMA and cocaine. Researchers have used dibutylone to study the mechanisms of action of cathinone compounds and their effects on neurotransmitter systems in the brain.

properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-5-14(18)16-13-9-6-12(7-10-13)8-11-15(19)17(2)3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLQSGFDRBMLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide

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